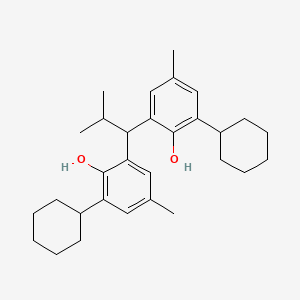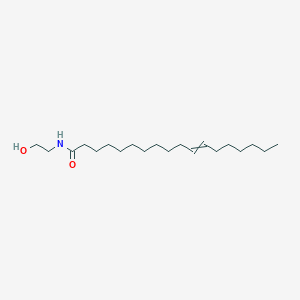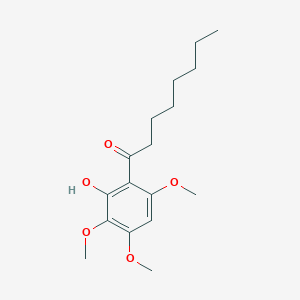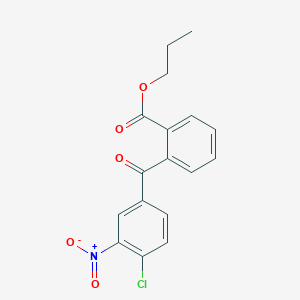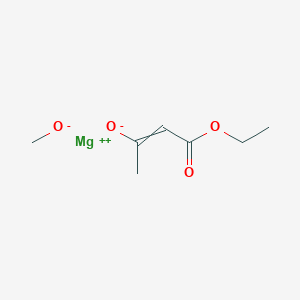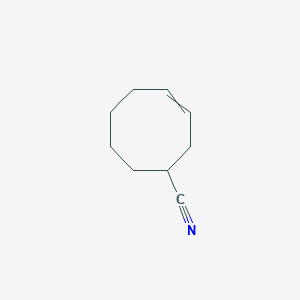
Cyclooct-3-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-3-ene-1-carbonitrile is an organic compound with the molecular formula C9H13N It features a cyclooctene ring with a nitrile group attached at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooct-3-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclooctene followed by a nucleophilic substitution reaction with sodium cyanide. The reaction typically proceeds under mild conditions, with the use of solvents like dichloromethane and pyridine .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Cyclooct-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooct-3-ene-1-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield cyclooct-3-ene-1-amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in the presence of a suitable solvent like dichloromethane.
Major Products:
Oxidation: Cyclooct-3-ene-1-carboxylic acid.
Reduction: Cyclooct-3-ene-1-amine.
Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclooct-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclooct-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparación Con Compuestos Similares
Cyclooctatetraene: An unsaturated derivative of cyclooctane with four double bonds.
Cyclooctane: A saturated hydrocarbon with a similar ring structure but without the nitrile group.
Comparison: Unlike cyclooctatetraene, which is known for its aromaticity, cyclooct-3-ene-1-carbonitrile does not exhibit aromatic properties but offers versatility in chemical synthesis and applications .
Propiedades
Número CAS |
183442-14-0 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
cyclooct-3-ene-1-carbonitrile |
InChI |
InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h2,4,9H,1,3,5-7H2 |
Clave InChI |
UITXDFKVMVTTBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC=CC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
